Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines.
Mechanism of Action
Target of Action
Methyl triazolo[1,5-a]pyridine-3-carboxylate is a complex compound that interacts with various targets. Similar compounds, such as triazolo-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It is known that [1,2,3]triazolo[1,5-a]pyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that Methyl triazolo[1,5-a]pyridine-3-carboxylate may interact with its targets through a similar mechanism, leading to various biochemical changes.
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl triazolo[1,5-a]pyridine-3-carboxylate may have similar effects on these pathways.
Result of Action
These compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other compounds, can influence the activity and stability of similar compounds .
Biochemical Analysis
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines
Molecular Mechanism
It is known that some triazolopyridines can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows them to be used as precursors of diazo compounds and corresponding metal carbenoids
Metabolic Pathways
It is known that triazolopyridines can act as precursors of diazo compounds and corresponding metal carbenoids , suggesting potential involvement in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization with sodium azide to yield the desired triazolopyridine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for methyl triazolo[1,5-a]pyridine-3-carboxylate are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure but differ in the attached pyrimidine ring.
1,2,3-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine framework but differ in the position of the nitrogen atoms within the triazole ring.
Uniqueness
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl triazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNPFPBARDKEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150176-08-2 |
Source
|
Record name | methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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